

Application Notes and Protocols for the Analytical Characterization of Syringin Pentaacetate

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Compound of Interest

Compound Name: Syringin pentaacetate

Cat. No.: B114665

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Introduction

Syringin, a phenylpropanoid glycoside, is a bioactive compound found in various medicinal plants.[1][2][3][4] Its derivatization, such as acetylation to form **Syringin pentaacetate**, is a common strategy in drug development to modify its physicochemical properties and enhance its therapeutic potential. Accurate and comprehensive analytical characterization is crucial for quality control, stability testing, and regulatory approval of **Syringin pentaacetate**. These application notes provide detailed protocols for the characterization of **Syringin pentaacetate** using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The following sections are designed for researchers, scientists, and drug development professionals to establish robust analytical methods for **Syringin pentaacetate**.

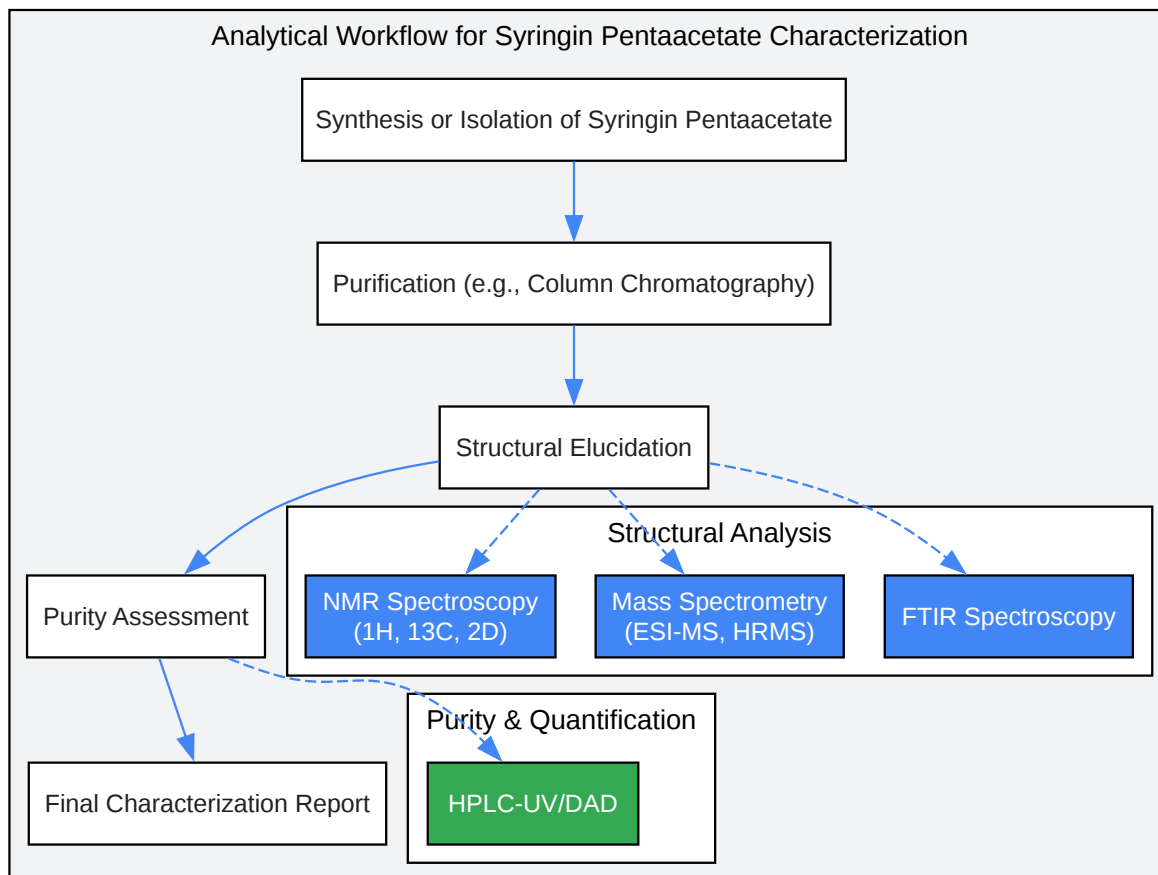
Physicochemical Properties

A summary of the key physicochemical properties of Syringin and the predicted properties for **Syringin pentaacetate** is provided below.

Property	Syringin	Syringin Pentaacetate (Predicted)	Data Source
Molecular Formula	C ₁₇ H ₂₄ O ₉	C ₂₇ H ₃₄ O ₁₄	[1]
Molecular Weight	372.37 g/mol	582.55 g/mol	[1]
Appearance	Colorless needle-like crystals	White to off-white solid	[1]
Solubility	Soluble in hot water, ethanol, methanol; slightly soluble in cold water and acetone; insoluble in benzene, chloroform, and ether.	Soluble in organic solvents like chloroform, dichloromethane, acetone, ethyl acetate, and methanol; insoluble in water.	[1]
Melting Point	192°C	Not available	[1]

Analytical Workflow for Characterization

A typical workflow for the comprehensive analytical characterization of a newly synthesized or isolated compound like **Syringin pentaacetate** is depicted below. This process ensures the confirmation of its structure and the determination of its purity.



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Caption: Overall workflow for the characterization of **Syringin pentaacetate**.

High-Performance Liquid Chromatography (HPLC)

Application Note:

HPLC is a fundamental technique for assessing the purity of **Syringin pentaacetate** and for its quantification in various matrices. Given that acetylation significantly reduces the polarity of Syringin, a reversed-phase HPLC method with a higher proportion of organic solvent in the mobile phase is recommended. A Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths to ensure the detection of all potential impurities.[5]

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
- Sample Preparation:
 - Accurately weigh 1.0 mg of **Syringin pentaacetate** and dissolve it in 1.0 mL of methanol to prepare a 1 mg/mL stock solution.
 - Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.
 - Filter the final solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:

Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	A: Water; B: Acetonitrile
Gradient Elution	0-5 min: 50% B; 5-25 min: 50% to 90% B; 25-30 min: 90% B; 30-31 min: 90% to 50% B; 31-35 min: 50% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	266 nm (based on Syringin's UV max) ^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of **Syringin pentaacetate**. ^1H NMR will confirm the presence of acetyl groups and the modification of the sugar and aglycone moieties. ^{13}C NMR will show the appearance of carbonyl carbons from the acetyl groups and shifts in the carbons of the core structure. 2D NMR experiments (COSY, HSQC, HMBC) can be used for complete signal assignment.

Experimental Protocol:

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation:
 - Dissolve 5-10 mg of **Syringin pentaacetate** in approximately 0.6 mL of deuterated chloroform (CDCl_3) or deuterated acetone (acetone- d_6).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - ^1H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire with proton decoupling.
 - 2D NMR: Perform COSY, HSQC, and HMBC experiments as needed for full structural assignment.

Predicted NMR Data:

Assignment	Predicted ^1H Chemical Shift (δ , ppm)	Predicted ^{13}C Chemical Shift (δ , ppm)
Aromatic Protons	6.5 - 7.0	105 - 155
Olefinic Protons	6.0 - 6.8	125 - 135
Glucosyl Protons	3.5 - 5.5 (downfield shift expected)	60 - 100 (downfield shift expected)
Methoxyl Protons	~3.8	~56
Acetyl Protons	1.9 - 2.2 (5 singlets)	~21
Acetyl Carbonyls	-	169 - 171

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is used to determine the molecular weight of **Syringin pentaacetate** and to gain structural information through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocol:

- Instrumentation: A mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap).
- Sample Preparation:
 - Prepare a dilute solution of **Syringin pentaacetate** (1-10 $\mu\text{g/mL}$) in methanol or acetonitrile.
 - Add a small amount of formic acid (0.1%) or sodium acetate to promote ionization if necessary.
- MS Conditions:

Parameter	Condition
Ionization Mode	ESI Positive
Capillary Voltage	3.5 - 4.5 kV
Drying Gas (N ₂) Flow	8 - 12 L/min
Drying Gas Temperature	300 - 350°C
Mass Range	m/z 100 - 1000

Predicted Mass Spectrometry Data:

Ion	Predicted m/z	Description
[M+H] ⁺	583.21	Protonated molecule
[M+Na] ⁺	605.19	Sodiated adduct
[M+K] ⁺	621.16	Potassiated adduct
Fragment Ions	Varies	Loss of acetyl groups (42 Da), loss of the peracetylated glucose moiety (331 Da).

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is used to identify the functional groups present in **Syringin pentaacetate**. The most significant change from the spectrum of Syringin will be the appearance of strong ester carbonyl (C=O) stretching bands and the disappearance of the broad hydroxyl (-OH) stretching band.^[1]

Experimental Protocol:

- Instrumentation: An FTIR spectrometer.
- Sample Preparation:

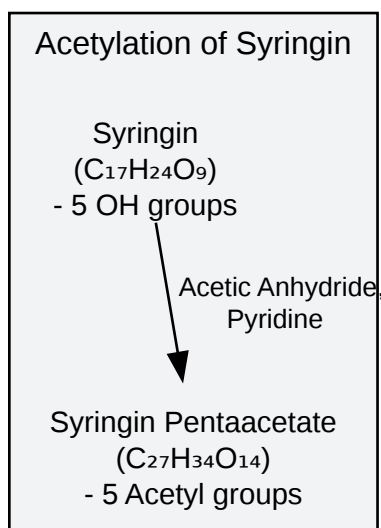
- KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
- ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Data Acquisition:
 - Scan over the range of 4000 - 400 cm^{-1} with a resolution of 4 cm^{-1} .

Predicted FTIR Data:

Wavenumber (cm^{-1})	Functional Group	Vibration
~3000-2850	C-H (aromatic and aliphatic)	Stretching
~1750-1735	C=O (ester)	Stretching (strong)
~1640	C=C (alkene)	Stretching
~1600, ~1500	C=C (aromatic)	Stretching
~1240-1200	C-O (ester)	Stretching (strong)
~1100-1000	C-O (ether and alcohol)	Stretching

Structural Relationship Diagram

The following diagram illustrates the chemical transformation from Syringin to **Syringin pentaacetate**.



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Caption: Conversion of Syringin to **Syringin pentaacetate**.

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